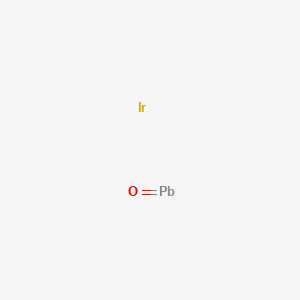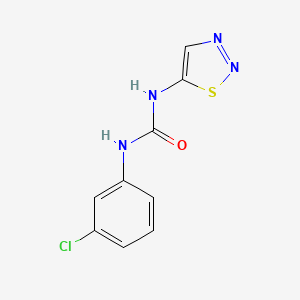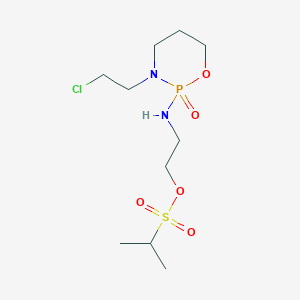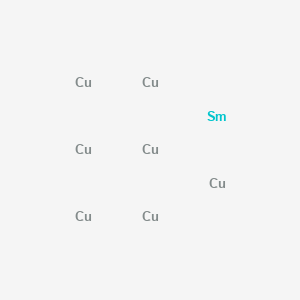
Copper;samarium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;samarium is a compound formed by the combination of copper and samarium, a rare-earth element. Samarium is known for its unique magnetic, optical, and electronic properties, making it valuable in various scientific and industrial applications. The combination of copper and samarium can result in materials with enhanced properties suitable for advanced technological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper;samarium compounds can be synthesized using various methods, including the solution combustion technique and the ceramic method. In the solution combustion technique, copper and samarium precursors are mixed and ignited to produce the desired compound. This method is known for its simplicity and efficiency . The ceramic method involves heating copper and samarium oxides at high temperatures to form the compound .
Industrial Production Methods: Industrial production of this compound compounds often involves high-temperature solid-state reactions. These reactions are carried out in controlled environments to ensure the purity and quality of the final product. The use of advanced synthesis techniques, such as spray-drying and freeze-drying, can also be employed to produce high-purity this compound compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Copper;samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of samarium, which can exist in +2 and +3 states .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include halogens (e.g., chlorine, bromine) and hydrogen gas. These reactions typically occur under controlled conditions, such as elevated temperatures and inert atmospheres .
Major Products Formed: The major products formed from reactions involving this compound compounds include samarium halides (e.g., samarium(III) chloride) and samarium hydrides. These products are valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
Copper;samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, samarium-based compounds are used in cancer treatments and as imaging agents . In industry, this compound compounds are employed in the production of high-performance magnets and electronic devices .
Mécanisme D'action
The mechanism of action of copper;samarium compounds involves their interaction with molecular targets and pathways. For example, samarium-based compounds can target bone tissues in cancer treatments, where they concentrate in areas with high bone turnover and provide therapeutic effects . The electronic properties of samarium also play a crucial role in its catalytic activity, enabling efficient chemical transformations .
Comparaison Avec Des Composés Similaires
Copper;samarium compounds can be compared with other rare-earth metal compounds, such as those containing europium, gadolinium, and terbium. While these compounds share similar properties, this compound compounds are unique due to their specific electronic and magnetic characteristics . For instance, samarium compounds exhibit higher magnetic coercivity compared to europium and gadolinium compounds, making them more suitable for certain applications .
List of Similar Compounds:- Europium compounds
- Gadolinium compounds
- Terbium compounds
- Ytterbium compounds
Conclusion
This compound compounds are valuable materials with diverse applications in chemistry, biology, medicine, and industry. Their unique properties, such as high magnetic coercivity and efficient catalytic activity, make them suitable for advanced technological applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their utilization in various fields.
Propriétés
Numéro CAS |
39445-35-7 |
|---|---|
Formule moléculaire |
Cu7Sm |
Poids moléculaire |
595.2 g/mol |
Nom IUPAC |
copper;samarium |
InChI |
InChI=1S/7Cu.Sm |
Clé InChI |
VOFCJDHLWPGGQD-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)

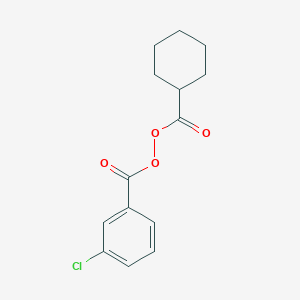
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)
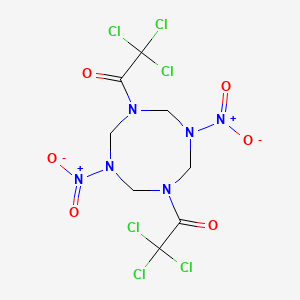
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)

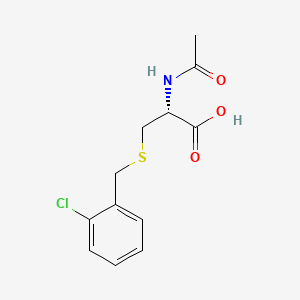
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

